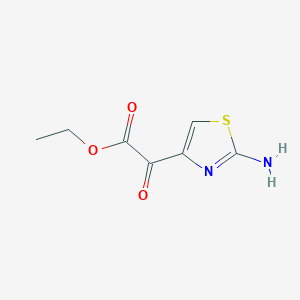

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

描述

属性

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVRKLCQBZTGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402308 | |

| Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-08-2 | |

| Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the development of various pharmaceutical compounds.

Chemical Properties and Structure

This compound is a solid, highly purified compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃S | [1][2] |

| Molecular Weight | 200.22 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 148-152 °C | [1][2] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and Methanol | [1] |

| CAS Number | 64987-08-2 | [1][2] |

Structure:

The structure of this compound is characterized by a thiazole ring substituted with an amino group and an ethyl glyoxylate moiety.

-

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[3]

-

SMILES: CCOC(=O)C(=O)C1=CSC(=N1)N[3]

-

InChI: InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)[3]

Experimental Protocols

Synthesis of this compound Hydrochloride:

A common synthetic route to the hydrochloride salt of this compound involves the deprotection of a formylated precursor.

Materials:

-

Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate

-

Ethanol

-

Phosphorus oxychloride

Procedure:

-

A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml).[5]

-

Phosphorus oxychloride (41.9 g) is added dropwise to the suspension.[5]

-

The reaction mixture is processed to isolate the hydrochloride salt of the product.

It is important to note that this protocol is for the synthesis of the hydrochloride salt. The synthesis of the free base may require an additional neutralization step.

Spectral Data

¹H NMR:

-

Signals corresponding to the ethyl group (a quartet and a triplet).

-

A singlet for the proton on the thiazole ring.

-

A broad singlet for the amino protons.

¹³C NMR:

-

Signals for the carbonyl carbons of the ester and ketone.

-

Signals for the carbons of the thiazole ring.

-

Signals for the carbons of the ethyl group.

IR Spectroscopy:

-

Stretching vibrations for the N-H bonds of the amino group.

-

Stretching vibrations for the C=O bonds of the ester and ketone.

-

Bands characteristic of the thiazole ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is a key intermediate in the preparation of antibacterial, antiallergic, and anti-inflammatory agents.[1] The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs.

Logical Relationships in Synthesis

The synthesis of this compound hydrochloride from its formylated precursor can be visualized as a straightforward deprotection reaction.

Caption: Synthesis workflow for this compound HCl.

References

- 1. usbio.net [usbio.net]

- 2. This compound | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of antibacterial, antiallergic, and anti-inflammatory agents. Its molecular structure, featuring a reactive glyoxylate moiety attached to a 2-aminothiazole core, makes it a versatile building block in medicinal chemistry. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Key Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 64987-08-2 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₃S | [1][2][3] |

| Molecular Weight | 200.22 g/mol | [1][2] |

| Appearance | Pale yellow powder | [5] |

| Melting Point | >148 °C (decomposes) | [1] |

Synthesis Pathways

Two principal synthetic routes have been established for the preparation of this compound: the deprotection of an N-formyl precursor and the Hantzsch thiazole synthesis.

Pathway 1: Deprotection of Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate

This pathway involves the removal of a formyl protecting group from the 2-amino position of the thiazole ring. The N-formyl precursor, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, is a key intermediate in the synthesis of antibiotics such as ceftazidime and aztreonam.[6]

Reaction Scheme:

Figure 1: Deprotection of the N-formyl group.

Experimental Protocol:

A detailed experimental procedure for this deprotection is as follows:

-

Suspend Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) in ethanol (600 ml).[7]

-

To this suspension, add phosphorus oxychloride (41.9 g) dropwise.[7]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound hydrochloride, can be isolated by filtration and purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) |

| Reagent | Phosphorus Oxychloride (41.9 g) |

| Solvent | Ethanol (600 ml) |

| Yield | Not explicitly reported in the available literature. |

Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[8][9][10][11] This pathway involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would typically involve the reaction of an ethyl 4-halo-2,3-dioxobutanoate with thiourea.

Reaction Scheme:

Figure 2: Hantzsch thiazole synthesis pathway.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 4-bromo-2,3-dioxobutanoate. This α-halo-β-ketoester is a key precursor. Its synthesis can be achieved through the bromination of ethyl 2,3-dioxobutanoate.

-

Step 2: Cyclocondensation with Thiourea. The ethyl 4-bromo-2,3-dioxobutanoate is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.[8]

-

Workup and Purification. After the reaction is complete, the mixture is cooled, and the product is often precipitated by adjusting the pH. The crude product can then be collected by filtration and purified by recrystallization.

Quantitative Data:

Quantitative data for this specific Hantzsch synthesis is not available in the provided search results. However, Hantzsch thiazole syntheses are generally known to provide good to excellent yields.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound and its intermediates. While a complete set of spectra for the target compound was not found, data for closely related structures can provide valuable reference points.

Expected Spectroscopic Features for this compound:

-

¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl ester protons, a singlet for the thiazole ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and glyoxylate groups, carbons of the thiazole ring, and the ethyl group carbons.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C=O stretching of the ester and ketone, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.22 g/mol ).

For the precursor, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, some suppliers indicate that analytical data such as ¹H NMR, Mass, HPLC, and IR are available upon request.[12]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the deprotection of its N-formyl derivative and the Hantzsch thiazole synthesis. The deprotection method offers a direct conversion from a commercially significant intermediate. The Hantzsch synthesis provides a convergent approach to constructing the core heterocyclic structure. For drug development professionals, the choice of synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. Further research to optimize reaction conditions and fully characterize the final product and intermediates will be beneficial for the broader scientific community.

References

- 1. usbio.net [usbio.net]

- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. scribd.com [scribd.com]

- 10. synarchive.com [synarchive.com]

- 11. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 12. glppharmastandards.com [glppharmastandards.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its synthetic accessibility and the ease with which its derivatives can be prepared have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide details the quantitative data, experimental methodologies, and underlying mechanisms of action to support further research and drug development in this promising area.

Core Synthetic Strategy: The Hantzsch Thistle Synthesis

A cornerstone for the creation of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This versatile and high-yielding reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea.[1][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL scintillation vial

-

Stir bar and hot plate

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting mixture through a Buchner funnel.

-

Wash the collected solid (the filter cake) with water.

-

The collected solid is the 2-amino-4-phenylthiazole product.[1]

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[4][5][6] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM |

Data sourced from multiple studies.[6][7]

Mechanism of Action: Apoptosis Induction

A key mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.[8][9]

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[7][10][11] This prevents the cells from entering mitosis and undergoing division.

Caption: Cell cycle arrest at the G2/M phase induced by 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2-Aminothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative. Include a vehicle control (solvent only) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12][15][16]

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 10. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to CAS Number 64987-08-2 and its Relation to the Antibiotic Ceftriaxone Sodium

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chemical intermediate Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (CAS 64987-08-2) and the active pharmaceutical ingredient Ceftriaxone sodium, a broad-spectrum antibiotic synthesized from this key intermediate. This document includes detailed experimental protocols and visual diagrams to support research and development in the pharmaceutical field.

Section 1: The Intermediate - Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably third-generation cephalosporin antibiotics.[1] Its thiazole ring is a key structural feature that contributes to the biological activity of the final products.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64987-08-2 | [1][2] |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | [2] |

| Molecular Formula | C₇H₈N₂O₃S | [1][2] |

| Molecular Weight | 200.22 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 144 - 148 °C | [1] |

| Solubility | Soluble in DMSO and Methanol. | [3] |

Synthesis Protocol

A general method for the synthesis of a related compound, ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, involves a multi-step process beginning with ethyl acetoacetate. This process includes oximation, halogenation, and subsequent cyclization with thiourea.[4]

A patented method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate involves the following key steps[4]:

-

Oximation: Reaction of ethyl acetoacetate with sodium nitrite and concentrated sulfuric acid in water.

-

Halogenation (Bromination): The product from the oximation step is warmed, and bromine is added dropwise to yield 4-bromo-2-oximinos ethyl acetoacetate.

-

Cyclization: The brominated intermediate is dissolved in methanol with thiourea and a catalyst (12-ammonium phosphomolybdate) to form the final product.

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis workflow for a derivative of Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.

Section 2: The Active Pharmaceutical Ingredient - Ceftriaxone Sodium

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It is synthesized using intermediates derived from Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.

Physical and Chemical Properties

The key physical and chemical properties of Ceftriaxone sodium are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104376-79-6 | [6] |

| IUPAC Name | sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [6] |

| Molecular Formula | C₁₈H₁₇N₈NaO₇S₃ (for sodium salt) | [6] |

| Molecular Weight | 576.6 g/mol (for sodium salt) | [6] |

| Appearance | White to yellowish crystalline powder | [7] |

| Solubility | Readily soluble in water (40 g/100 mL at 25 °C). | [8] |

Mechanism of Action

Ceftriaxone sodium is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[9] It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[10] These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By inhibiting these proteins, Ceftriaxone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9]

The signaling pathway for the mechanism of action of Ceftriaxone is illustrated in the following diagram.

Caption: Mechanism of action of Ceftriaxone leading to bacterial cell lysis.

Section 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ceftriaxone Sodium Assay

A common method for the quantitative analysis of Ceftriaxone sodium in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the concentration of Ceftriaxone sodium in a sample.

Methodology:

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., Xterra C18, 4.6 x 150mm, 5 µm) and a UV detector is used.[11]

-

Mobile Phase: A mixture of a buffer (e.g., Disodium hydrogen phosphate) and an organic solvent (e.g., Acetonitrile) is used. A common ratio is 65:35, with the pH adjusted to 4.3 with orthophosphoric acid.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Detection: The UV detector is set to a wavelength of 242 nm.[11]

-

Injection Volume: A 20 µL injection volume is standard.[11]

-

Standard Preparation: A stock solution of Ceftriaxone sodium is prepared in the mobile phase and diluted to create a series of standards with known concentrations (e.g., 10.0 - 100.0 µg/ml).[11]

-

Sample Preparation: The pharmaceutical sample is accurately weighed, dissolved in the mobile phase, and filtered before injection.

-

Analysis: The retention time for Ceftriaxone sodium is recorded (typically around 2.6 min under these conditions), and a calibration curve is generated from the standard solutions to quantify the amount in the sample.[11]

The workflow for the HPLC analysis is outlined below.

Caption: Workflow for the HPLC analysis of Ceftriaxone Sodium.

UV-Vis Spectrophotometry for Ceftriaxone Sodium Estimation

A simple and rapid method for the estimation of Ceftriaxone sodium involves UV-Vis spectrophotometry.

Objective: To determine the concentration of Ceftriaxone sodium in a solution.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer with matched quartz cells is required.

-

Reagents: A colorimetric reaction can be employed using 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride to form a green-colored chromogen.[12]

-

Standard Preparation: A stock solution of Ceftriaxone sodium (e.g., 1 mg/mL) is prepared in distilled water and diluted to working standards (e.g., 10-50 µg/mL).[12]

-

Procedure:

-

Aliquots of the standard or sample solution are taken in volumetric flasks.

-

A solution of MBTH (e.g., 0.2% w/v) is added, and the mixture is allowed to stand.[12]

-

A solution of ferric chloride (e.g., 0.7% w/v in 0.5 M HCl) is then added, and the reaction is allowed to proceed for a set time (e.g., 10 minutes).[12]

-

The volume is made up with distilled water.

-

-

Measurement: The absorbance of the resulting green-colored solution is measured at its maximum wavelength (λmax), which is approximately 628 nm for this colorimetric method.[12] Alternatively, direct UV absorbance can be measured at its λmax of 241 nm in an aqueous solution.[13]

-

Quantification: The concentration of Ceftriaxone sodium in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 5. HPLC Method development and Validation for the assay of Ceftriaxone sodium injection | Semantic Scholar [semanticscholar.org]

- 6. Ceftriaxone sodium salt | C18H17N8NaO7S3 | CID 23679441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gene.com [gene.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]

- 10. Ceftriaxone sodium anhydrous | C18H16N8Na2O7S3 | CID 23715082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Quality of Ceftriaxone Sodium in Lyophilized Powder for Injection Evaluated by Clean, Fast, and Efficient Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, publicly accessible raw spectroscopic data for this specific molecule, this guide presents a consolidated summary of available information and outlines the standard experimental protocols for acquiring the necessary spectra.

Spectroscopic Data Summary

A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available raw spectroscopic data for this compound. However, the following tables summarize the expected and reported spectroscopic characteristics based on data from commercial suppliers and analogous compounds.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃S | [1][2][3][4] |

| Molecular Weight | 200.22 g/mol | [1][3][4] |

| Appearance | Solid | [3][5] |

| Melting Point | 146-152 °C | [2][5] |

| CAS Number | 64987-08-2 | [2][4] |

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 | s | 1H | Thiazole-H |

| ~7.2 | br s | 2H | -NH₂ |

| ~4.3 | q | 2H | -O-CH₂-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Similar to the ¹H NMR data, the following are predicted ¹³C chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (glyoxylate) |

| ~168 | C=O (ester) |

| ~162 | C-2 (aminothiazole) |

| ~145 | C-4 (thiazole) |

| ~115 | C-5 (thiazole) |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 4: Key IR Absorption Bands

An ATR-IR spectrum is available from commercial sources, indicating the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amine) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (glyoxylate) |

| ~1620 | Medium | C=N stretch (thiazole) |

| ~1550 | Medium | N-H bend (amine) |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 200.03 | [M]⁺ (Calculated for C₇H₈N₂O₃S) |

| 201.03 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[6] The choice of solvent is critical to avoid signal overlap with the analyte. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width of 0 to 200 ppm is used.[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.[8][9]

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[10] For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[12] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and then further diluted.[13] The solution is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which aids in confirming the molecular formula.[14]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. 64987-08-2 this compound AKSci J94049 [aksci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Aminothiazole Scaffold: A Comprehensive Review of Its Discovery, Development, and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This privileged structure is a key component in numerous clinically approved drugs and a vast array of investigational compounds, underscoring its therapeutic potential. This technical guide provides a comprehensive literature review on the discovery and development of aminothiazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action in oncology.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole core, a five-membered ring containing sulfur and nitrogen atoms, has proven to be a valuable building block in drug discovery. Its synthetic tractability and ability to form key interactions with various biological targets have led to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide will delve into the rich history and promising future of aminothiazole-based therapeutics, with a particular emphasis on their role in oncology.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction and Beyond

The most common and versatile method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3][4][5] The versatility of this method allows for the introduction of a wide variety of substituents onto the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

Beyond the classical Hantzsch synthesis, other methods for the preparation of 2-aminothiazole derivatives have been developed, including multi-step syntheses from acrylamide precursors, which offer high efficiency and chemoselectivity.[6][7]

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol describes a general procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

-

α-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add α-bromoacetophenone (1.0 equivalent) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The 2-aminothiazole product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity of Aminothiazole Compounds in Oncology

Aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. A significant number of these compounds function as kinase inhibitors, targeting key enzymes involved in cancer cell signaling pathways.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Dasatinib (BMS-354825) | K562 (Leukemia) | <0.001 | [8] |

| Alpelisib (BYL719) | PIK3CA-mutant breast cancer cells | ~0.03 | [9] |

| AT7519 | HCT116 (Colon Cancer) | 0.29 | [1] |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [8] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [8] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [8] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | |

| Hydroxyl derivative 61a | A375P (Melanoma) | 0.5 | |

| Hydroxyl derivative 61b | A375P (Melanoma) | 2.1 |

Key Aminothiazole-Containing Anticancer Drugs

Two notable examples of clinically successful aminothiazole-containing anticancer drugs are Dasatinib and Alpelisib.

Dasatinib (Sprycel®) is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as the Src family of kinases.[10]

Alpelisib (Piqray®) is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). It is approved for the treatment of hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[9]

Mechanisms of Action and Signaling Pathways

Dasatinib: Inhibition of BCR-ABL and Src Family Kinases

Dasatinib exerts its anticancer effects by blocking the ATP-binding site of the BCR-ABL and Src family kinases, thereby inhibiting their catalytic activity and downstream signaling.[10] This leads to the suppression of cancer cell proliferation and the induction of apoptosis.

Alpelisib: Targeting the PI3K/AKT/mTOR Pathway

Alpelisib specifically inhibits the p110α subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[9] In cancers with activating mutations in the PIK3CA gene, which encodes the p110α subunit, this pathway is constitutively active, driving tumor growth. Alpelisib's targeted inhibition of this pathway leads to decreased cell proliferation and increased apoptosis in these tumors.

Experimental Protocols for Biological Evaluation

The evaluation of the anticancer potential of novel aminothiazole compounds involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Aminothiazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., Src, PI3Kα)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Aminothiazole test compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the aminothiazole test compound.

-

In a 96-well plate, add the recombinant kinase, peptide substrate, and assay buffer.

-

Add the test compound to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13][14]

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins in a cell lysate, including the phosphorylation status of signaling proteins.[10][15]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BCR-ABL, anti-p-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins in the cell lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein levels.

Pharmacokinetics and Future Directions

The pharmacokinetic properties of aminothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their development as drugs. Preclinical studies in animal models are essential to evaluate these parameters and predict their behavior in humans.[16] While some aminothiazole-based drugs have achieved clinical success, ongoing research continues to explore the vast chemical space of aminothiazole derivatives to identify new compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies and a deeper understanding of the molecular targets and mechanisms of action will undoubtedly lead to the discovery of the next generation of aminothiazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PI3K (p110α/p85α) Protocol [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 14. promega.com [promega.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to this compound

This compound, with the CAS number 64987-08-2, is a crucial building block in synthetic organic chemistry.[1][2][3][4][5][6] Its molecular formula is C7H8N2O3S, and it has a molecular weight of approximately 200.22 g/mol .[2][7][8] This compound is primarily used in the synthesis of cephalosporin antibiotics, such as ceftriaxone, and other bioactive molecules. Given its importance, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is limited. However, qualitative assessments indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[8][9] A structurally related compound, ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, is reported to be slightly soluble in heated chloroform and DMSO.[10]

Table 1: Summary of Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[8][9] |

| Methanol | Slightly Soluble[8][9] |

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents. This method is reliable for establishing the thermodynamic solubility of a solid compound.

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in various units, such as g/100mL or mg/mL.

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the residue to a constant weight in an oven or vacuum desiccator.

-

Accurately weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be calculated using the following formula:

Solubility (g/100mL) = (Mass of solute in g / Volume of solution in mL) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. pschemicals.com [pschemicals.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. usbio.net [usbio.net]

- 9. benchchem.com [benchchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Introduction: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal chemical intermediate, primarily recognized for its role as a building block in the synthesis of third-generation cephalosporin antibiotics. Its unique structure, featuring a 2-aminothiazole ring coupled with a glyoxylate functional group, makes it an essential precursor for constructing the complex side chains that impart broad-spectrum antibacterial activity to these life-saving drugs. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and application in drug development for researchers, scientists, and pharmaceutical professionals.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC rules, but it is also known by a variety of synonyms in commercial and research contexts.

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[1][2]

Synonyms: A comprehensive list of synonyms is provided below to aid in literature and database searches.[1][2][3][4]

-

This compound

-

Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

-

(2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester[5]

-

Ethyl 2-(2-aminothiazole-4-yl)glyoxylate

-

Ethyl 2-amino-4-thiazoleglyoxylate

-

4-Thiazoleaceticacid, 2-amino-a-oxo-, ethylester

-

EAOA

-

--INVALID-LINK--acetic Acid Ethyl Ester[5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 64987-08-2 | [3][5] |

| Molecular Formula | C₇H₈N₂O₃S | [3][5][6] |

| Molecular Weight | 200.22 g/mol | [2][5] |

| Appearance | Solid, Pale yellow powder | [7] |

| Melting Point | 150-152 °C (lit.) | [3] |

| Solubility | Soluble in DMSO, Methanol | [5] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Store in a cool, dry place; Recommended 2-8°C, under inert atmosphere. | [5][8] |

Spectroscopic Data: While comprehensive, published spectra for this specific molecule are not readily available, data for closely related structures provide a reference for characterization. For instance, the precursor Ethyl-2-(2-formylamino-thiazol-4-yl)-glyoxylate and the related compound Ethyl 2-amino-4-thiazoleacetate are well-characterized. Commercial suppliers confirm that analytical data including ¹H NMR, Mass Spectrometry, and HPLC are available upon request for purchased lots.[8][9]

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and its subsequent use in the synthesis of cephalosporin antibiotics.

A common laboratory-scale synthesis involves the deprotection of its formylated precursor.[10]

-

Reaction: Deformylation of Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.

-

Reagents and Materials:

-

Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (1 part by weight)

-

Ethanol (approx. 19 parts by volume)

-

Phosphorus oxychloride (approx. 1.3 parts by weight)

-

Diethyl ether (for washing)

-

-

Procedure:

-

A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml) in a suitable reaction vessel.[10]

-

Phosphorus oxychloride (41.9 g) is added dropwise to the suspension with stirring.[10]

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction, the solvent (ethanol) is removed under reduced pressure (distilled off).[10]

-

The resulting residue is washed thoroughly with diethyl ether and subsequently dried.[10]

-

This procedure yields ethyl 2-(2-amino-1,3-thiazol-4-yl)glyoxylate hydrochloride in quantitative yield.[10]

-

This compound is not directly coupled to the cephalosporin nucleus. It must first be converted into a more reactive derivative, typically the corresponding carboxylic acid, which is then activated for amide bond formation. The following protocol outlines the general steps for synthesizing an aminothiazole-containing cephalosporin like Cefdinir.

-

Step 1: Hydrolysis of the Ethyl Ester

-

The ethyl ester of this compound is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield the corresponding sodium salt of 2-(2-aminothiazol-4-yl)glyoxylic acid. Subsequent acidification yields the free carboxylic acid.

-

-

Step 2: Activation of the Carboxylic Acid Side Chain

-

The resulting glyoxylic acid is activated to facilitate acylation. This can be achieved by:

-

Conversion to an Acyl Chloride: Reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

-

Conversion to an Activated Thioester: Reacting the acid with a thiol, such as 2-mercaptobenzothiazole, in the presence of a coupling agent. This method is common in the synthesis of Cefdinir precursors.[12]

-

-

-

Step 3: Acylation of the Cephalosporin Core

-

The activated side chain (e.g., the acyl chloride or thioester) is then reacted with the core cephalosporin nucleus, such as 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) for Cefdinir synthesis.[12][13]

-

Procedure Outline (for Cefdinir):

-

7-AVNA is suspended in a suitable solvent (e.g., N,N-dimethylacetamide).[4]

-

An activated thioester of the protected aminothiazole side chain, such as (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester, is added.[4][12]

-

A base, such as tri-n-butylamine, is added, and the reaction is stirred until completion.[4]

-

-

-

Step 4: Deprotection

Logical and Experimental Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthetic pathway from precursor to this compound and its subsequent conversion and coupling to a cephalosporin core to form a final antibiotic.

Conclusion

This compound stands as a critical and versatile intermediate in pharmaceutical synthesis. Its efficient preparation and conversion into activated acylating agents are fundamental steps in the industrial production of numerous third-generation cephalosporins. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, is essential for chemists and researchers engaged in the development of new antibacterial agents and the optimization of existing manufacturing processes.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. US6093814A - Process for preparation of cefdinir - Google Patents [patents.google.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 64987-08-2 [chemicalbook.com]

- 7. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 8. 64987-08-2|Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. prepchem.com [prepchem.com]

- 11. Acyl chloride synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. CEFDINIR synthesis process - Patent 2030975 [data.epo.org]

A Technical Guide to Key Intermediates in the Synthesis of β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pivotal intermediates in the synthesis of β-lactam antibiotics, the most widely used class of antibacterial agents. The document focuses on the core structures required for the production of semi-synthetic penicillins and cephalosporins, detailing their synthesis pathways, experimental protocols, and relevant quantitative data.

Introduction: The Core of β-Lactam Synthesis

The remarkable success of β-lactam antibiotics stems from the ability to modify the core structures—the β-lactam ring fused to a second ring—to create a vast array of semi-synthetic derivatives with improved potency, broader spectrums of activity, and resistance to bacterial β-lactamases.[1][2] The industrial production of these life-saving drugs hinges on the efficient synthesis of key intermediates, which serve as the foundational building blocks for these modifications. This guide will focus on three paramount intermediates: 6-Aminopenicillanic Acid (6-APA), 7-Aminocephalosporanic Acid (7-ACA), and the Dane salt, a critical precursor for widely-used side chains.

The Penam Core: 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic Acid (6-APA) is the fundamental nucleus for the vast majority of semi-synthetic penicillins, including ampicillin and amoxicillin.[3][4] Its isolation in 1958 was a landmark achievement, enabling the modification of the acyl side chain at the 6-amino position and revolutionizing antibiotic therapy.[4] The primary route to 6-APA is the deacylation of Penicillin G (benzylpenicillin), a fermentation product.[5][6]

Synthesis Pathway of 6-APA

Historically, 6-APA was produced via harsh chemical methods. However, environmental concerns and cost have led to the predominance of enzymatic hydrolysis using Penicillin G Acylase (PGA).[7][8] This biocatalytic process offers milder reaction conditions, higher specificity, and a significantly reduced environmental footprint.[3][6] The enzyme, often immobilized to allow for reuse, specifically cleaves the amide bond between the phenylacetyl side chain and the 6-APA core.[3][9]

Quantitative Data for 6-APA Synthesis

The efficiency of enzymatic hydrolysis is a critical parameter in industrial production. The use of immobilized enzymes is standard, allowing for repeated batch cycles and improved process economics.

| Parameter | Enzymatic Method | Chemical Method |

| Primary Reagent | Immobilized Penicillin G Acylase | Phosphorus pentachloride (PCl₅) |

| Temperature | 37-40°C | -40°C |

| Solvent | Water (Aqueous buffer) | Organic Solvents (e.g., Dichloromethane) |

| Typical Yield | >90%[10] | ~75-85% |

| Environmental Impact | Low; biodegradable reagents | High; requires toxic reagents and solvents[11] |

| Byproducts | Phenylacetic acid | Various chlorinated organic compounds |

Experimental Protocol: Enzymatic Synthesis of 6-APA

This protocol outlines a standard laboratory procedure for the enzymatic hydrolysis of Penicillin G potassium salt using immobilized Penicillin G Acylase.

Materials:

-

Penicillin G potassium salt

-

Immobilized Penicillin G Acylase (PGA)

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Sulfuric acid (6 M)

-

n-Butyl acetate or Methyl isobutyl ketone (MIBK)

-

Deionized water (cold)

Procedure:

-

Reaction Setup: Prepare a solution of Penicillin G by dissolving it in potassium phosphate buffer (pH 7.5) to a desired concentration (e.g., 5-10% w/v).[12]

-

Enzyme Addition: Suspend the immobilized PGA in the Penicillin G solution within a temperature-controlled reaction vessel at 37-40°C.[12]

-

pH Control: The hydrolysis of Penicillin G releases phenylacetic acid, causing the pH to drop. Continuously monitor the pH and maintain it at 7.5-8.0 by the controlled addition of a base (e.g., NaOH or NH₄OH). The rate of base consumption is proportional to the reaction progress.[3]

-

Reaction Completion: The reaction is typically complete within 2-4 hours, indicated by the cessation of base consumption.[12]

-

Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused for subsequent batches.[3]

-

Byproduct Extraction: Cool the reaction mixture and adjust the pH to 2.0 with 6 M sulfuric acid. This protonates the phenylacetic acid byproduct, which is then extracted into an organic solvent like n-butyl acetate.[3][12]

-

Crystallization of 6-APA: The remaining aqueous phase contains the 6-APA. Adjust the pH to its isoelectric point (pH 4.3) to induce crystallization.[12]

-

Isolation and Drying: Collect the 6-APA crystals by filtration, wash with cold deionized water, and dry under vacuum.[3]

The Cephem Core: 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the essential precursor for the synthesis of a wide range of semi-synthetic cephalosporins.[13][14] It is primarily derived from Cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum.[15]

Synthesis Pathway of 7-ACA

The conversion of Cephalosporin C to 7-ACA is more complex than 6-APA production. While chemical methods exist, a highly efficient two-step enzymatic process has become the industrial standard.[16] This process avoids the harsh chemicals and environmental pollution associated with the older methods.[14][15]

-

Step 1: D-amino acid oxidase (DAAO) converts the D-α-aminoadipyl side chain of Cephalosporin C into an unstable α-ketoadipyl intermediate.

-

Step 2: This intermediate spontaneously reacts with hydrogen peroxide (a byproduct of the first reaction) to form glutaryl-7-ACA (GL-7-ACA).[16]

-

Step 3: A second enzyme, GL-7-ACA acylase, hydrolyzes the glutaryl side chain to yield the final product, 7-ACA.[14][16]

A related and equally important intermediate is 7-aminodeacetoxycephalosporanic acid (7-ADCA), which is used to synthesize cephalosporins like cephalexin. 7-ADCA can be produced from penicillin G through a multi-step process involving chemical ring expansion and subsequent enzymatic deacylation.[17][18]

Quantitative Data for 7-ACA Synthesis

The two-step enzymatic process provides high yields under mild, aqueous conditions.

| Parameter | Two-Step Enzymatic Method |

| Enzymes | D-Amino Acid Oxidase (DAAO), GL-7-ACA Acylase |

| Temperature | 20-25°C[16] |

| pH | ~8.0[16] |

| Overall Molar Yield | ~85%[16] |

| Purity | High quality crystalline product[16] |

| Advantages | Minimal side product formation, mild conditions[16] |

Experimental Protocol: Two-Step Enzymatic Synthesis of 7-ACA

This protocol describes a general workflow for the large-scale production of 7-ACA using immobilized enzymes.[16]

Materials:

-

Cephalosporin C (CPC) solution

-

Immobilized D-amino acid oxidase (DAAO)

-

Immobilized GL-7-ACA acylase

-

Aqueous buffer (e.g., phosphate buffer, pH 8.0)

Procedure:

-

First Reactor (DAAO): Pass a solution of Cephalosporin C through a column reactor containing immobilized DAAO at 20-25°C and pH 8.0.[16] This converts CPC to keto-adipyl-7-ACA, which then spontaneously becomes GL-7-ACA.[16]

-

Second Reactor (GL-Acylase): The effluent from the first reactor, containing GL-7-ACA, is directly fed into a second column reactor containing immobilized GL-7-ACA acylase under similar temperature and pH conditions.[16]

-

Conversion: The GL-7-ACA is hydrolyzed to 7-ACA in the second reactor.

-

Product Isolation: The final product, 7-ACA, is isolated from the aqueous solution, typically through crystallization by adjusting the pH to its isoelectric point.

-

Process Control: The conversion can be monitored using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of CPC, GL-7-ACA, and 7-ACA.

Key Side-Chain Precursor: The Dane Salt

To create semi-synthetic antibiotics like ampicillin, the core nucleus (6-APA) must be acylated with a specific side chain.[19] To facilitate this reaction, the amino group of the side-chain precursor (e.g., D-(-)-α-phenylglycine) is temporarily protected. The Dane salt is a widely used N-protected amino acid derivative that enables efficient acylation.[20]

Synthesis and Use of Dane Salt

The Dane salt is typically prepared by reacting an amino acid, such as D-phenylglycine, with an acetoacetic ester (e.g., methyl acetoacetate) in the presence of a base.[21] The resulting enamine structure protects the amino group. This protected side chain can then be activated (e.g., as a mixed anhydride) and reacted with 6-APA. The protecting group is subsequently removed under mild acidic conditions to yield the final antibiotic.[20]

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 6-APA - Wikipedia [en.wikipedia.org]

- 5. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]

- 6. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminopenicillanic acid crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. 7-ACA - Wikipedia [en.wikipedia.org]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. mdpi.com [mdpi.com]

- 16. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. CN1190440A - Process for production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]

- 19. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 21. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cephalosporins using Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of cephalosporin derivatives utilizing Ethyl 2-(2-aminothiazol-4-yl)glyoxylate as a key intermediate. This document outlines the chemical pathway, necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a crucial building block in the synthesis of various β-lactam antibiotics, particularly third and fourth-generation cephalosporins.[1] Its structure allows for the introduction of the 2-aminothiazole side chain at the C-7 position of the cephalosporin nucleus, a modification known to enhance antibacterial activity, especially against Gram-negative bacteria.[2][3] This protocol details the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of the side chain derived from this compound. The synthesis of Ceftriaxone, a widely used cephalosporin, often involves a similar aminothiazole-containing side chain.[4][5][6]

Chemical Synthesis Pathway

The overall synthetic strategy involves two main stages:

-

Activation of the Side Chain Acid: The carboxylic acid of the side chain precursor, derived from this compound, is activated to facilitate the subsequent amidation reaction. Common activation methods include conversion to an acid chloride, a mixed anhydride, or an active ester.

-

Acylation of the Cephalosporin Core: The activated side chain is then coupled with the 7-amino group of a suitable cephalosporin nucleus, such as 7-amino-3-cephem-4-carboxylic acid or its derivatives.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of a Cephalosporin Derivative via Acylation

This protocol describes the acylation of 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid with an activated 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid derivative, which is structurally related to the target glyoxylate. This serves as a representative example of the coupling reaction.

Materials:

-

7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT)

-

2-mercaptobenzothiazole 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetate (MAEM)[4]

-

Triethylamine

-

Dimethylacetamide (DMAc)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Acetone

-

Sodium 2-ethylhexanoate

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution consisting of 15 ml of dimethylacetamide, 100 ml of tetrahydrofuran, and 100 ml of water.[4]

-

Addition of Reactants: To the solution, add 10 g of 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid and 11.32 g of 2-mercaptobenzothiazole 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetate at a temperature of 3°C.[4]

-

Base Addition: While maintaining the temperature at 3°C and stirring, add 6.53 ml of triethylamine dropwise to the mixture.[4]

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, which can be monitored by techniques such as HPLC or TLC.

-

Work-up and Isolation: After the reaction is complete, add 100 ml of ethyl acetate to the reaction mixture. Stir and allow the layers to settle. Separate the aqueous phase.[4]

-

Crystallization: To the aqueous phase, add a solution of sodium acetate trihydrate in water to induce crystallization of the product.[5]

-

Purification: The precipitate is collected by filtration, washed with acetone, and dried under a vacuum to yield the final cephalosporin product.[4]

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of a cephalosporin derivative based on the provided literature.

| Parameter | Value | Reference |

| Starting Materials | ||

| 7-ACT | 37.1 g | [5] |

| MAEM | 37.8 g | [5] |

| Reaction Conditions | ||

| Solvent System | Water/Acetone | [5] |

| Base | Triethylamine | [5] |

| Temperature | 15°C | [5] |

| Product | ||

| Yield | 85.1% | [4] |

| Purity (HPLC) | 99.5% | [4] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a cephalosporin derivative.

Caption: Experimental workflow for cephalosporin synthesis.

Chemical Synthesis Pathway Diagram

The following diagram outlines the chemical transformation from starting materials to the final product.

Caption: Chemical pathway for cephalosporin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of 7 beta-[2-amino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5026843A - Process for the preparation of ceftriaxone - Google Patents [patents.google.com]